Cas no 1374653-92-5 (tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate)

Tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized piperidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic strategies. The 2-oxoethyl moiety offers reactivity for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined structure ensures consistent performance in coupling reactions, cyclizations, and nucleophilic additions. The compound’s purity and stability under standard handling conditions make it a reliable choice for research and industrial-scale processes requiring precise control over molecular architecture.
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate structure
1374653-92-5 structure
商品名:tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
CAS番号:1374653-92-5
MF:
メガワット:
CID:4697692
PubChem ID:57974259

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-12716601-0.25g
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95%
0.25g
$487.0 2023-07-06
Enamine
EN300-12716601-100mg
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95.0%
100mg
$342.0 2023-10-02
Enamine
EN300-12716601-250mg
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95.0%
250mg
$487.0 2023-10-02
Enamine
EN300-12716601-1000mg
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95.0%
1000mg
$986.0 2023-10-02
Enamine
EN300-12716601-2500mg
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95.0%
2500mg
$1931.0 2023-10-02
1PlusChem
1P00LSXT-500mg
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
1374653-92-5 95%
500mg
$1012.00 2023-12-22
Enamine
EN300-12716601-5000mg
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95.0%
5000mg
$2858.0 2023-10-02
Aaron
AR00LT65-5g
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
1374653-92-5 95%
5g
$3955.00 2023-12-16
Aaron
AR00LT65-50mg
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
1374653-92-5 95%
50mg
$340.00 2025-02-14
Enamine
EN300-12716601-2.5g
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
1374653-92-5 95%
2.5g
$1931.0 2023-07-06

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate 関連文献

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylateに関する追加情報

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 1374653-92-5)

The compound tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 1374653-92-5) is a significant organic compound with a diverse range of applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a methyl group, and an oxoethyl moiety. The combination of these functional groups makes it highly versatile and valuable in various chemical reactions and synthesis processes.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its potential as a building block for constructing complex molecular architectures, particularly in the design of peptide mimetics and bioisosteres. The tert-butyl group provides steric bulk, which can influence the conformational properties of the molecule, making it an ideal candidate for studying molecular recognition and binding interactions.

In the pharmaceutical industry, tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate has been utilized as an intermediate in the synthesis of various drug candidates. Its ability to participate in both nucleophilic and electrophilic reactions has made it a valuable reagent in medicinal chemistry. For instance, it has been employed in the construction of beta-lactam antibiotics, where its piperidine ring serves as a key structural element.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the piperidine ring. The introduction of substituents such as the tert-butyl and methyl groups is achieved through various alkylation or acylation reactions. The oxoethyl group is introduced via oxidation or condensation reactions, depending on the desired stereochemistry and regioselectivity.

Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for its application in chiral drug discovery. The use of organocatalysts and transition metal catalysts has significantly improved the efficiency and selectivity of these reactions, making them more amenable to large-scale production.

In addition to its role in drug discovery, tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate has found applications in polymer chemistry. Its ability to undergo polymerization under specific conditions has led to the development of novel materials with tailored properties, such as thermoplastics and elastomers. These materials exhibit excellent mechanical properties and thermal stability, making them suitable for use in high-performance applications.

The compound's reactivity is further enhanced by its ability to participate in click chemistry reactions, such as copper-catalyzed azide–alkyne cycloaddition (CuAAC). This has opened new avenues for its use in conjugate addition reactions and bioconjugation studies.

In terms of environmental impact, researchers have investigated the biodegradation pathways of this compound to assess its potential ecological risks. Studies have shown that under aerobic conditions, it undergoes microbial degradation through oxidative cleavage and hydrolysis, leading to the formation of less complex byproducts that are less harmful to the environment.

The application of computational chemistry techniques has provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have been used to predict its reactivity towards various nucleophiles and electrophiles, enabling more efficient reaction design.

In conclusion, tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 1374653-92) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in chemical synthesis, drug discovery, and materials science. Ongoing research continues to uncover new applications and improve synthetic methodologies for this important molecule.

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